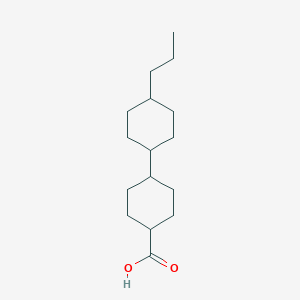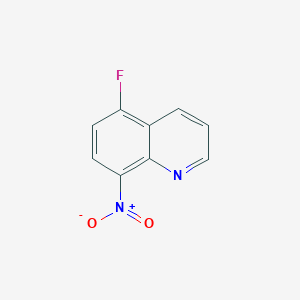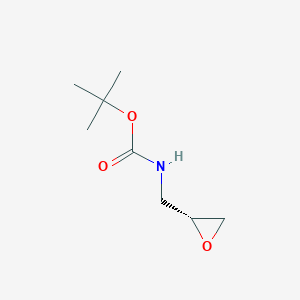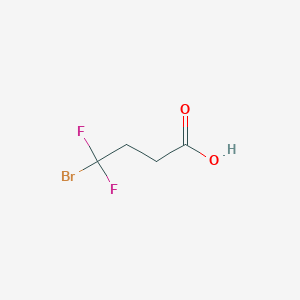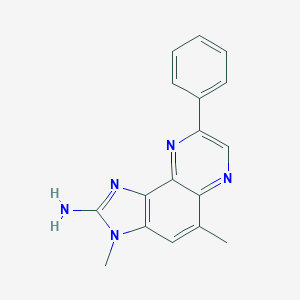
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- in lab experiments is its significant anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the optimization of the synthesis method and the improvement of the compound's solubility in water can also be potential future directions for research. Finally, the use of this compound in combination with other drugs or therapies can also be explored for its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been achieved using various methods. One of the most commonly used methods is the condensation of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 3,5-dimethyl-4-nitroaniline and 2-phenylquinoxaline-3-carboxylic acid in the presence of a dehydrating agent. Both of these methods have been optimized to achieve high yields of the compound.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- has been studied for its potential use as an antimicrobial agent against various bacterial strains.
Propriétés
Numéro CAS |
146177-64-2 |
|---|---|
Nom du produit |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-8-phenyl- |
Formule moléculaire |
C17H15N5 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3,5-dimethyl-8-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)19-9-12(20-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
Clé InChI |
LUTRQEPPRMKWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
SMILES canonique |
CC1=CC2=C(C3=NC(=CN=C13)C4=CC=CC=C4)N=C(N2C)N |
Autres numéros CAS |
146177-64-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



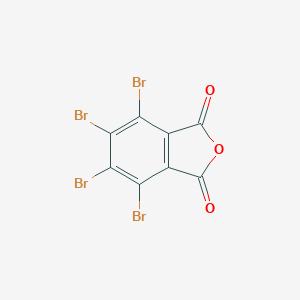
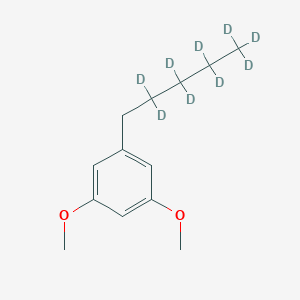
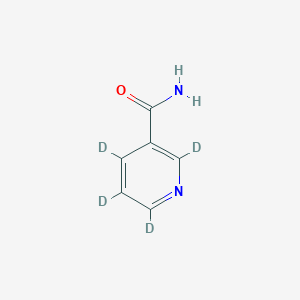
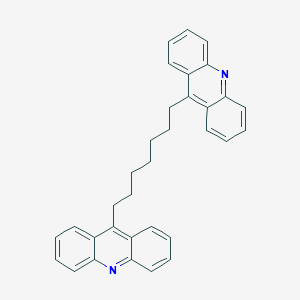
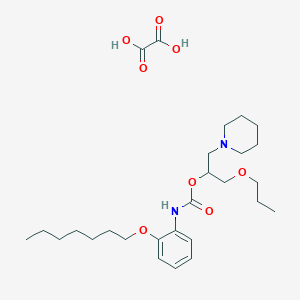
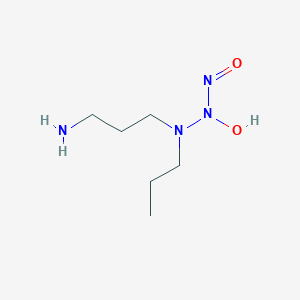
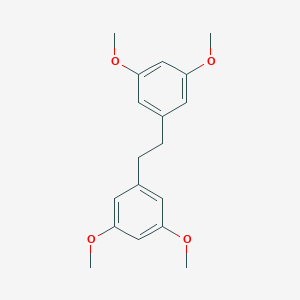
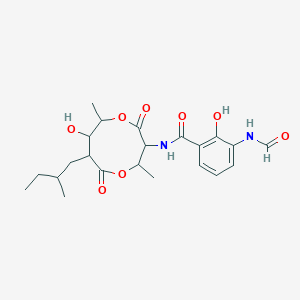
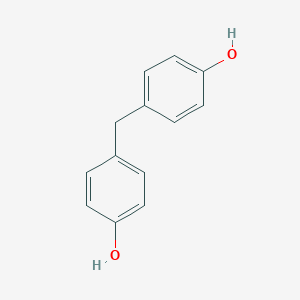
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
